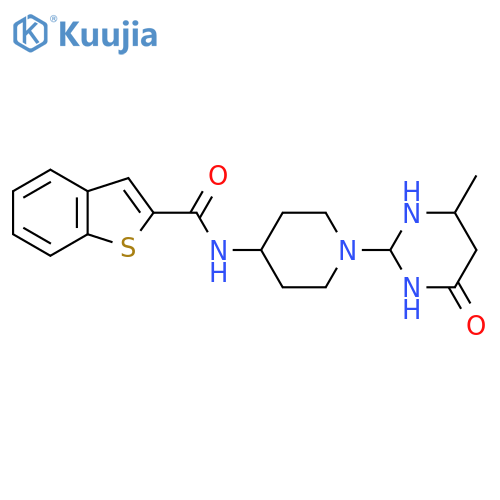

Cas no 1903780-04-0 (N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide)

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide

- N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

- 1903780-04-0

-

- インチ: 1S/C19H24N4O2S/c1-12-10-17(24)22-19(20-12)23-8-6-14(7-9-23)21-18(25)16-11-13-4-2-3-5-15(13)26-16/h2-5,11-12,14,19-20H,6-10H2,1H3,(H,21,25)(H,22,24)

- InChIKey: LVIHQPUSEITPGX-UHFFFAOYSA-N

- SMILES: S1C2C=CC=CC=2C=C1C(NC1CCN(C2NC(CC(C)N2)=O)CC1)=O

計算された属性

- 精确分子量: 372.16199719g/mol

- 同位素质量: 372.16199719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 26

- 回転可能化学結合数: 3

- 複雑さ: 538

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- XLogP3: 2.4

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6524-1746-10μmol |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-10mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-15mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-25mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-5mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-3mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-30mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-1mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-40mg |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 40mg |

$210.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1746-20μmol |

N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

1903780-04-0 | 20μmol |

$118.5 | 2023-09-08 |

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide 関連文献

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamideに関する追加情報

N-1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Piperidin-4-Yl-1-Benzothiophene-2-Carboxamide: A Comprehensive Overview

The compound N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide, identified by the CAS number 1903780-04-0, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in targeting specific biological pathways, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a piperidine ring fused with a dihydropyrimidine moiety, which is further substituted with a methyl group and an oxo group. This arrangement confers the molecule with distinct electronic properties and enhances its ability to interact with biological targets. The presence of the benzothiophene moiety adds to its complexity, providing additional sites for functionalization and potential bioactivity. Recent research has demonstrated that this compound exhibits selective binding to certain receptors, suggesting its potential as a lead compound in drug discovery.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have developed efficient routes to synthesize N-1-(4-methyl-6-oxo-piperidinyl)-benzothiophene-carboxamide, leveraging advanced organic chemistry techniques such as microwave-assisted synthesis and catalytic coupling reactions. These methods not only improve the yield but also reduce the environmental impact of the synthesis process. The optimization of these synthetic pathways has been a focal point of recent studies, aiming to scale up production for preclinical testing.

In terms of applications, this compound has shown promise in various therapeutic areas. Preclinical studies have indicated its potential as an anti-inflammatory agent, with research focusing on its ability to modulate cytokine production and reduce oxidative stress. Additionally, investigations into its anti-cancer properties have revealed that it may inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). These findings underscore the versatility of this compound and its potential to address unmet medical needs.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into its binding affinity towards various protein targets, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches have complemented experimental studies, enabling researchers to refine the compound's structure for improved efficacy and reduced toxicity.

The integration of experimental and computational methods has also facilitated the exploration of this compound's photophysical properties. Studies have shown that it exhibits fluorescence under specific conditions, making it a candidate for applications in sensors and imaging technologies. Furthermore, its thermal stability and solubility characteristics make it suitable for use in diverse environments, from aqueous solutions to organic solvents.

In conclusion, N-(4-methyl-dihydropyrimidinyl)-benzothiophene-carboxamide represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure, coupled with advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicine and materials science.

1903780-04-0 (N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide) Related Products

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

- 94443-88-6(bacopaside X)

- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)

- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)

- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)

- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)

- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)

- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)